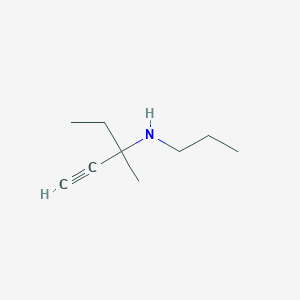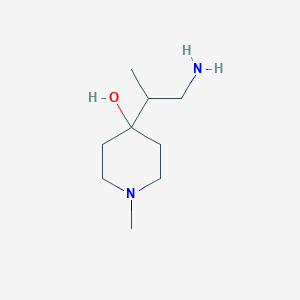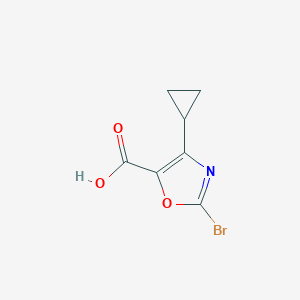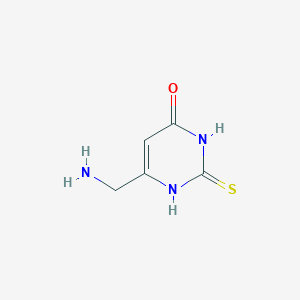
(3-Methylpent-1-yn-3-yl)(propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methylpent-1-yn-3-yl)(propyl)amine is a chemical compound with the molecular formula C9H17N. It is primarily used for research purposes and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes both an alkyne and an amine functional group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpent-1-yn-3-yl)(propyl)amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-methylpent-1-yn-3-amine with propyl halides under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Acid chlorides
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alkenes, Alkanes
Substitution: Various substituted amines
Wissenschaftliche Forschungsanwendungen
(3-Methylpent-1-yn-3-yl)(propyl)amine has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving amine groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (3-Methylpent-1-yn-3-yl)(propyl)amine involves its interaction with various molecular targets, primarily through its amine group. It can act as a ligand for enzymes and receptors, influencing biochemical pathways. The alkyne group can also participate in click chemistry reactions, facilitating the formation of complex molecular architectures .
Vergleich Mit ähnlichen Verbindungen
3-Methylpent-1-yn-3-amine: Shares a similar structure but lacks the propyl group, making it less versatile in certain synthetic applications.
3-Methyl-1-pentyn-3-ol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness: (3-Methylpent-1-yn-3-yl)(propyl)amine’s combination of an alkyne and an amine group, along with the propyl substituent, provides unique reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the development of complex molecules in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H17N |
|---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
3-methyl-N-propylpent-1-yn-3-amine |
InChI |
InChI=1S/C9H17N/c1-5-8-10-9(4,6-2)7-3/h2,10H,5,7-8H2,1,3-4H3 |
InChI-Schlüssel |
ZGFQEBHGKYBFRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C)(CC)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)


![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)


![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)

![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)
![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)



